Comparative Physicochemical Profile of 2-Methylcyclopentanamine vs. Unsubstituted Cyclopentanamine
The target compound (as its free base, 2-Methylcyclopentanamine) exhibits a predicted logP of 1.32, which is significantly higher than that of the unsubstituted parent, Cyclopentanamine (predicted logP ~0.05). This indicates a more than 10-fold increase in lipophilicity, a crucial parameter for optimizing blood-brain barrier penetration and target binding in neurological drug discovery. [1][2]
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.32 (ACD/LogP, predicted for free base) |
| Comparator Or Baseline | Cyclopentanamine (free base) with predicted logP ~0.05 |
| Quantified Difference | >10-fold increase in partition coefficient |
| Conditions | ACD/Labs Percepta Platform prediction |
Why This Matters
The increased lipophilicity can be a critical design feature for CNS-targeted programs, making this intermediate preferable for synthesizing compounds requiring enhanced membrane permeability.
- [1] ChemSpider. Predicted Data for 2-Methylcyclopentanamine (CSID:362624). ACD/Labs Percepta Platform. View Source
- [2] PubChem. Cyclopentanamine (PubChem CID 11345). Computed Properties. View Source
